Nlrp3-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-19 is a small molecule inhibitor that targets the Nod-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, responsible for the activation of inflammatory responses. By inhibiting the NLRP3 inflammasome, this compound has potential therapeutic applications in treating various inflammatory and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Nlrp3-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Nlrp3-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome’s role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as gout, rheumatoid arthritis, and multiple sclerosis.
Wirkmechanismus
Nlrp3-IN-19 exerts its effects by specifically targeting the NLRP3 protein, preventing its activation and subsequent assembly into the inflammasome complex. This inhibition blocks the downstream activation of caspase-1, which is responsible for the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this pathway, this compound reduces inflammation and mitigates the associated pathological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Nlrp3-IN-19 in their mechanism of action and therapeutic potential, including:
MCC950 (CRID3, CP 456,773): A well-known NLRP3 inhibitor that blocks inflammasome assembly.
Glyburide: An anti-diabetic drug that also inhibits NLRP3 activation.
KT53: Another small molecule inhibitor targeting the NLRP3 inflammasome.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein, making it a valuable tool for studying the inflammasome’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
2238819-65-1 |
---|---|
Molekularformel |
C19H22N4O4S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylsulfonyl)-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C19H22N4O4S/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17/h10-11H,1-9H2,(H2,21,22,24) |
InChI-Schlüssel |
KWSGPJCQWZMUQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.